molecular formula C25H29N5O6S B12303363 3,6,9,15-Tetraazabicyclo[9.3.1] pentadeca-1(15),11,13-triene-4-S-(4-isothiocyanatobenzyl)-3,6,9-triacetic acid

3,6,9,15-Tetraazabicyclo[9.3.1] pentadeca-1(15),11,13-triene-4-S-(4-isothiocyanatobenzyl)-3,6,9-triacetic acid

Cat. No.: B12303363
M. Wt: 527.6 g/mol
InChI Key: FSOBASOXWBKMSC-UHFFFAOYSA-N
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Description

3,6,9,15-Tetraazabicyclo[9.3.1] pentadeca-1(15),11,13-triene-4-S-(4-isothiocyanatobenzyl)-3,6,9-triacetic acid is a complex macrocyclic compound known for its ability to chelate metal ions. This compound is particularly significant in the field of diagnostic imaging, where it is used as a ligand for essential metal ion-based MRI and PET contrast agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,9,15-Tetraazabicyclo[9.3.1] pentadeca-1(15),11,13-triene-4-S-(4-isothiocyanatobenzyl)-3,6,9-triacetic acid involves multiple steps. One common method starts with the commercially available 1-acetyl-4-(bromoacetyl)morpholine piperazine, which is dissolved in dry acetonitrile. This solution is then added dropwise to an acetonitrile suspension of 3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(14),11(15),12-triene and potassium carbonate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process includes rigorous quality control measures to meet the stringent requirements of product purity greater than 99% .

Chemical Reactions Analysis

Types of Reactions

3,6,9,15-Tetraazabicyclo[9.3.1] pentadeca-1(15),11,13-triene-4-S-(4-isothiocyanatobenzyl)-3,6,9-triacetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3,6,9,15-Tetraazabicyclo[9.3.1] pentadeca-1(15),11,13-triene-4-S-(4-isothiocyanatobenzyl)-3,6,9-triacetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,6,9,15-Tetraazabicyclo[9.3.1] pentadeca-1(15),11,13-triene-4-S-(4-isothiocyanatobenzyl)-3,6,9-triacetic acid involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can then be used in various diagnostic and therapeutic applications. The molecular targets and pathways involved include the coordination of metal ions to the nitrogen atoms in the macrocyclic ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,6,9,15-Tetraazabicyclo[9.3.1] pentadeca-1(15),11,13-triene-4-S-(4-isothiocyanatobenzyl)-3,6,9-triacetic acid apart is its specific structure that allows for the formation of highly stable metal complexes. This stability is crucial for its effectiveness as a contrast agent in diagnostic imaging .

Properties

IUPAC Name

2-[3,9-bis(carboxymethyl)-4-[(4-isothiocyanatophenyl)methyl]-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-6-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O6S/c31-23(32)14-28-8-9-29(15-24(33)34)13-22(10-18-4-6-19(7-5-18)26-17-37)30(16-25(35)36)12-21-3-1-2-20(11-28)27-21/h1-7,22H,8-16H2,(H,31,32)(H,33,34)(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOBASOXWBKMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=NC(=CC=C2)CN(C(CN1CC(=O)O)CC3=CC=C(C=C3)N=C=S)CC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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